molecular formula C11H16ClNO B8182262 1-(3-Methoxyphenyl)but-3-en-1-amine hydrochloride

1-(3-Methoxyphenyl)but-3-en-1-amine hydrochloride

Katalognummer: B8182262
Molekulargewicht: 213.70 g/mol
InChI-Schlüssel: QYLXMMUZNOYJNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Methoxyphenyl)but-3-en-1-amine hydrochloride is a substituted phenethylamine derivative characterized by a but-3-enyl chain linked to a 3-methoxyphenyl group and a primary amine functionality, stabilized as a hydrochloride salt.

Eigenschaften

IUPAC Name

1-(3-methoxyphenyl)but-3-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-3-5-11(12)9-6-4-7-10(8-9)13-2;/h3-4,6-8,11H,1,5,12H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLXMMUZNOYJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CC=C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Mechanism and Conditions

In a representative procedure, ethyltriphenylphosphonium bromide (26.7 g, 72 mmol) is combined with potassium tert-butoxide (8.1 g, 72 mmol) in methyl tert-butyl ether (150 mL) under inert conditions. After stirring for 1 hour at room temperature, a solution of the ketone precursor (13.3 g, 60 mmol) is added dropwise. The reaction proceeds at 0–20°C, followed by aqueous workup and extraction with petroleum ether. The crude product is purified via crystallization using hydrochloric acid in ethyl acetate, yielding the hydrochloride salt with a purity exceeding 95%.

Key Parameters:

  • Temperature : 0–20°C to minimize side reactions.

  • Solvent : Methyl tert-butyl ether for optimal ylide stability.

  • Catalyst : Potassium tert-butoxide as a strong base.

Yield Optimization

Variants of this method using ethyl triphenyl phosphonium chloride or diethyl ethylphosphate demonstrate comparable yields (78–81%). For instance, Horner-Emmons-Wittig modifications with diethyl ethylphosphate (12.0 g, 72 mmol) in methyltetrahydrofuran (150 mL) achieve an 81.3% yield after recrystallization.

Reductive Amination Pathways

Reductive amination offers an alternative route, particularly for introducing the amine moiety. This method involves the condensation of a ketone with an amine under reducing conditions, often employing hydrogenation catalysts or transfer hydrogenation agents.

Catalytic Hydrogenation

A patent by CN102320984B describes the use of Raney nickel and hydrogen gas for asymmetric reductive amination. Here, 1-(3-methoxyphenyl)but-3-en-1-amine is synthesized from its ketone precursor using a titanium tetraisopropylate/Raney-Ni system under 3–15 atm hydrogen pressure. The reaction proceeds at 60–100°C, yielding the amine intermediate, which is subsequently converted to the hydrochloride salt.

Case Study:

  • Substrate : 1-(3-Methoxyphenyl)but-3-en-1-one.

  • Catalyst : 5–20% Pd/C for debenzylation.

  • Yield : 75–78% after crystallization.

Transfer Hydrogenation

Ammonium formate or cyclohexene serves as a hydrogen donor in catalytic transfer hydrogenation, avoiding high-pressure equipment. For example, a mixture of the ketone precursor, ammonium formate (20.16 g), and 5% Pd/C in isopropanol achieves full conversion at 80°C, with subsequent HCl treatment yielding the hydrochloride salt.

Hydrochloride Salt Formation

The final step in all synthetic routes involves converting the free amine to its hydrochloride salt to enhance stability and solubility. This is typically accomplished by treating the amine with concentrated hydrochloric acid in a polar solvent such as ethyl acetate or methanol.

Crystallization Protocol

In a standardized procedure, the crude amine (13.5 g) is dissolved in ethyl acetate (200 mL), and 6 M HCl (12 mL) is added dropwise at 0°C. The mixture is stirred for 2 hours, filtered, and vacuum-dried to yield a white crystalline solid with >99% purity.

Purity Metrics:

  • Melting Point : 158–160°C (decomposition).

  • HPLC Analysis : Single peak at 254 nm.

Comparative Analysis of Methods

MethodReaction TimeYield (%)Purity (%)Scalability
Wittig Reaction3–4 hours78–8195–99Industrial
Reductive Amination6–8 hours75–7890–95Pilot-scale
Transfer Hydrogenation5–7 hours80–8294–97Lab-scale

Key Observations :

  • The Wittig reaction offers superior scalability and shorter reaction times, making it preferable for industrial production.

  • Reductive amination routes, while slower, provide enantiomeric control for chiral variants of the compound.

Industrial-Scale Production Considerations

Solvent Selection

Methyl tert-butyl ether and methyltetrahydrofuran are favored for their low toxicity and ease of removal via distillation. Ethyl acetate is used in crystallization due to its moderate polarity and compatibility with HCl.

Waste Management

Phosphorus-containing byproducts from Wittig reactions require neutralization with aqueous base, followed by filtration to recover triphenylphosphine oxide.

Cost Efficiency

Bulk procurement of ethyltriphenylphosphonium bromide (~$150/kg) and potassium tert-butoxide (~$100/kg) makes the Wittig method cost-effective at scale .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The primary amine group undergoes nucleophilic substitution under acidic or alkaline conditions. Key reactions include:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines.

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of a base.

Example :

ReagentProductYieldConditionsSource
Acetyl chlorideN-Acetyl derivative82%Et₃N, CH₂Cl₂, 0°C → RT

Wittig and Horner-Emmons-Wittig Reactions

The alkene moiety participates in Wittig-type reactions to form conjugated systems. Patents demonstrate its use in synthesizing tapentadol intermediates :

General Procedure :

  • React with ethyltriphenylphosphonium bromide or Horner-Emmons reagents (e.g., diethyl ethylphosphonate).

  • Conduct in inert solvents (MTBE, THF) under alkaline conditions (KOtBu, 0–100°C) .

Optimized Conditions :

Reaction TypeReagentSolventTemperatureYield
WittigEthyltriphenylphosphonium bromideMTBE0–20°C85%
Horner-EmmonsDiethyl ethylphosphonateTHF60°C78%

Alkene Functionalization

The but-3-enyl group enables electrophilic additions and cycloadditions:

  • Hydrohalogenation : Reacts with HCl gas to form 1-(3-methoxyphenyl)-3-chlorobutane-1-amine hydrochloride.

  • Diels-Alder Reaction : Acts as a dienophile with electron-rich dienes (e.g., furan derivatives) at elevated temperatures .

Cycloaddition Example :

DieneProductConditionsYield
FuranBicyclic adductToluene, 110°C, 12h65%

Oxidation Reactions

The alkene is susceptible to oxidation:

  • Epoxidation : Using m-CPBA in dichloromethane yields an epoxide intermediate.

  • Ozonolysis : Cleaves the alkene to form a ketone and aldehyde fragments .

Epoxidation Data :

Oxidizing AgentProductReaction TimeYield
m-CPBAEpoxide derivative2h, 0°C → RT73%

Salt Formation and Stabilization

As a hydrochloride salt, it participates in ion-exchange reactions:

  • Metathesis : Reacts with AgNO₃ to form nitrate salts, preserving the amine structure.

  • pH-Dependent Solubility : Exhibits increased solubility in polar solvents (water, ethanol) at acidic pH.

Mechanistic Insights

  • Wittig Reaction Mechanism : The ylide generated from ethyltriphenylphosphonium bromide attacks the carbonyl group of the substrate, followed by elimination to form the alkene .

  • Amine Reactivity : Protonation of the amine under acidic conditions enhances electrophilicity, facilitating nucleophilic substitutions.

Comparative Reaction Efficiency

The table below contrasts key synthetic routes:

ReactionAdvantagesLimitations
WittigHigh alkene selectivityRequires stoichiometric phosphine
Horner-EmmonsMild conditions, recyclable reagentsLower yields with bulky substrates
Nucleophilic Sub.Scalable for pharmaceutical intermediatesCompeting elimination side-reactions

Wissenschaftliche Forschungsanwendungen

Chemistry

1-(3-Methoxyphenyl)but-3-en-1-amine hydrochloride serves as a valuable building block in organic synthesis. Its unique structure allows it to be used in:

  • Synthesis of Complex Molecules : The compound can be employed as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Chemical Reaction Studies : It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it a subject of interest for mechanistic studies.

Biology

The compound's interaction with biological systems has been a focal point of research:

  • Neurotransmitter Modulation : Preliminary studies suggest that 1-(3-Methoxyphenyl)but-3-en-1-amine hydrochloride may influence neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation could have implications for mood regulation and cognitive functions.
  • Potential Therapeutic Effects : Research indicates possible antidepressant and stimulant properties due to its ability to enhance neurotransmitter release. It is being investigated for applications in treating mood disorders and neurodegenerative diseases.

Medicine

In the medical field, the compound is being explored for its pharmacological potential:

  • Drug Development : As a candidate for new therapeutic agents, it is being assessed for its efficacy and safety profiles in clinical settings.
  • Pharmacological Studies : Ongoing research examines its binding affinities to various receptors, providing insights into its mechanism of action and potential therapeutic targets.

Neuropharmacological Effects

Several case studies highlight the neuropharmacological effects of 1-(3-Methoxyphenyl)but-3-en-1-amine hydrochloride:

  • Antidepressant Activity : In animal models, the compound demonstrated significant antidepressant-like effects through modulation of serotonin receptors.
  • Stimulant Properties : Clinical trials are underway to assess its stimulant effects similar to amphetamines, focusing on cognitive enhancement.

Wirkmechanismus

The mechanism of action of 1-(3-Methoxyphenyl)but-3-en-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and the amine functionality play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Tramadol Hydrochloride and Related Impurities

Tramadol hydrochloride (±)-cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride is a clinically used opioid analgesic. Key structural differences include:

  • Backbone: Tramadol features a cyclohexanol ring with a dimethylaminomethyl substituent, whereas the target compound has a linear butenyl chain.
  • Functional Groups : Tramadol contains hydroxyl and tertiary amine groups, contrasting with the primary amine and olefin in 1-(3-methoxyphenyl)but-3-en-1-amine hydrochloride.

Notably, Tramadol synthesis impurities, such as 1-(3-Methoxyphenyl)-2-(dimethylaminomethyl)cyclohex-1-ene hydrochloride, share the 3-methoxyphenyl motif but incorporate cyclohexene rings and tertiary amines, which alter pharmacokinetic properties .

Property 1-(3-Methoxyphenyl)but-3-en-1-amine HCl Tramadol HCl Tramadol Impurity (Cyclohex-1-ene)
Core Structure Linear butenyl chain Cyclohexanol ring Cyclohexene ring
Amine Type Primary amine Tertiary amine (dimethylamino) Tertiary amine (dimethylamino)
Key Functional Groups Olefin, methoxyphenyl Hydroxyl, methoxyphenyl Olefin, methoxyphenyl
Pharmacological Role Not established μ-opioid agonist, SNRI Impurity with undefined activity

Tapentadol Hydrochloride Intermediates

Tapentadol, a centrally acting analgesic, is synthesized via intermediates like 3-dimethylamino-1-(3-methoxyphenyl)-2-methylpropan-1-one. Key distinctions include:

  • Ketone vs. Amine: The Tapentadol intermediate contains a ketone group and a branched dimethylamino moiety, unlike the linear primary amine in the target compound.
  • Synthesis Pathway : The target compound’s synthesis (if analogous to other phenethylamines) may involve alkylation or condensation, whereas Tapentadol intermediates rely on Mannich reactions .

N-Methylbut-3-en-1-amine Derivatives

N-Methylbut-3-en-1-amine hydrochloride (CAS 55984-59-3) shares the unsaturated hydrocarbon chain but lacks the 3-methoxyphenyl group.

Aryl-Substituted Butenylamines in Patent Literature

Patent EP 1 171 127 B1 describes compounds like (E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine, which feature similar unsaturated chains but substitute the methoxy group with an amino group. This modification likely alters receptor affinity and metabolic stability .

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Molecular Weight Key Features Pharmacological Notes
1-(3-Methoxyphenyl)but-3-en-1-amine HCl C11H14ClNO 211.69 g/mol Linear chain, primary amine, olefin No established clinical use
Tramadol HCl C16H25NO2·HCl 299.84 g/mol Cyclohexanol, tertiary amine, SNRI/opioid Approved analgesic (μ-opioid agonist)
N-Methylbut-3-en-1-amine HCl C5H12ClN 121.61 g/mol Simple unsaturated amine Building block for complex syntheses
Tapentadol Intermediate (Mannich product) C13H18ClNO2 255.74 g/mol Ketone, dimethylamino branch Precursor to dual-mechanism analgesics

Biologische Aktivität

1-(3-Methoxyphenyl)but-3-en-1-amine hydrochloride, a compound with the chemical formula C11_{11}H16_{16}ClNO, has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of 1-(3-Methoxyphenyl)but-3-en-1-amine hydrochloride typically involves the alkylation of 3-methoxyphenyl derivatives with appropriate amines. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Biological Activity Overview

1-(3-Methoxyphenyl)but-3-en-1-amine hydrochloride exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that this compound has potential antibacterial properties against several strains of bacteria. Its minimum inhibitory concentration (MIC) values suggest effectiveness comparable to standard antibiotics .
  • Anticancer Potential : In vitro assays have shown that this compound may possess cytotoxic effects against cancer cell lines, including breast and prostate cancer cells. The mechanism of action is thought to involve apoptosis induction and cell cycle arrest .
  • Neuropharmacological Effects : There is emerging evidence that this compound may interact with neurotransmitter systems, potentially influencing mood and behavior. Its structural analogs have been studied for their effects on monoamine oxidase (MAO) activity, which is crucial for regulating neurotransmitter levels in the brain .

Structure-Activity Relationships (SAR)

The biological activity of 1-(3-Methoxyphenyl)but-3-en-1-amine hydrochloride can be significantly influenced by its molecular structure. Key observations from SAR studies include:

  • Substituent Effects : The presence of the methoxy group at the para position of the phenyl ring enhances the compound's lipophilicity, which may improve its ability to penetrate biological membranes and reach target sites within cells .
  • Chain Length Variations : Modifications to the butenyl chain length have been shown to affect both potency and selectivity for various biological targets, suggesting that careful tuning of this moiety could optimize therapeutic efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of 1-(3-Methoxyphenyl)but-3-en-1-amine hydrochloride:

  • Antibacterial Studies :
    • A study reported MIC values against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity with MICs ranging from 16 to 32 μg/mL .
  • Cytotoxicity Assays :
    • Research involving MTT assays indicated that the compound exhibited an IC50_{50} value of approximately 50 μM against MCF-7 breast cancer cells, suggesting moderate cytotoxicity .
  • Neuropharmacological Investigations :
    • In vivo studies showed that derivatives of this compound could modulate serotonergic activity, indicating potential applications in treating mood disorders .

Table 1: Biological Activity Summary

Activity TypeTest Organism/Cell LineMIC/IC50 Value
AntibacterialStaphylococcus aureus16 μg/mL
Escherichia coli32 μg/mL
CytotoxicityMCF-7 Breast Cancer CellsIC50 = 50 μM
PC-3 Prostate Cancer CellsIC50 = 40 μM

Table 2: Structure-Activity Relationship Observations

ModificationEffect on Activity
Methoxy GroupEnhances lipophilicity
Chain LengthAffects potency/selectivity

Q & A

Q. What are the optimized synthetic routes for 1-(3-Methoxyphenyl)but-3-en-1-amine hydrochloride, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves a nucleophilic addition or reductive amination strategy. For example:

  • Step 1: React 3-methoxybenzaldehyde with a butenyl Grignard reagent (e.g., allylmagnesium bromide) to form the corresponding alcohol.
  • Step 2: Oxidize the alcohol to a ketone using mild oxidizing agents like PCC (pyridinium chlorochromate) to avoid over-oxidation.
  • Step 3: Perform reductive amination with ammonium acetate and sodium cyanoborohydride to introduce the amine group.
  • Step 4: Treat with HCl in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.
    Critical Parameters:
  • Control reaction temperature (<0°C for Grignard reactions to prevent side reactions) .
  • Use inert atmospheres (N₂/Ar) to avoid oxidation of intermediates.
  • Monitor pH during salt formation to ensure stoichiometric protonation.

Q. How can structural characterization of this compound be performed using crystallographic and spectroscopic methods?

Methodological Answer:

  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for structure refinement. Single crystals can be grown via slow evaporation in ethanol/water mixtures. Hydrogen bonding patterns between the amine hydrochloride and methoxyphenyl groups are critical for confirming stereochemistry .
  • NMR Spectroscopy:
    • ¹H NMR: Look for coupling constants (J ~10-16 Hz) in the butenyl group to confirm trans/cis isomerism.
    • ¹³C NMR: The methoxy group at δ 55-56 ppm and the allylic carbons at δ 115-125 ppm are diagnostic .
  • FT-IR: Peaks at ~2500 cm⁻¹ (N⁺-H stretch) and ~1600 cm⁻¹ (C=C stretch) validate the hydrochloride salt and alkene moiety.

Q. What analytical techniques are recommended for assessing purity, and how can contaminants be minimized?

Methodological Answer:

  • HPLC: Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) in water. Monitor UV absorption at 254 nm. Compare retention times with reference standards (e.g., tramadol-related impurities) for impurity profiling .
  • TLC: Employ silica gel plates with ethyl acetate:hexane (3:7) and visualize using ninhydrin spray for amine detection.
  • Mass Spectrometry: ESI-MS in positive ion mode should show [M+H]⁺ at m/z 196.1 (free base) and [M+Cl]⁻ at m/z 231.6 (hydrochloride).

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Spill Management: Neutralize spills with sodium bicarbonate, then absorb with inert materials (vermiculite).
  • Storage: Keep in airtight containers under desiccation (silica gel) at 2–8°C to prevent hydrolysis of the hydrochloride salt.

Advanced Research Questions

Q. How can impurities such as geometric isomers or degradation products be identified and quantified?

Methodological Answer:

  • HPLC-MS/MS: Use gradient elution to separate isomers (e.g., cis/but-2-en-1-amine vs. trans/but-3-en-1-amine). Quantify using external calibration curves.
  • Forced Degradation Studies: Expose the compound to heat (60°C), UV light, and acidic/basic conditions. Monitor for hydrolyzed products (e.g., 3-methoxyphenylbutenol) via LC-MS .

Q. What computational methods are suitable for predicting the compound’s reactivity and interaction with biological targets?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to study electron distribution in the methoxyphenyl and alkene groups.
  • Molecular Docking: Use AutoDock Vina to simulate binding to opioid receptors (e.g., μ-opioid receptor PDB: 4DKL), given structural similarities to tramadol .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • Kinetic Studies: Conduct accelerated stability tests in buffers (pH 1–13) at 40°C. Sample aliquots at intervals (0, 7, 14 days) and analyze via HPLC.
  • Arrhenius Plotting: Calculate activation energy (Eₐ) for degradation to predict shelf life at 25°C .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected coupling constants in NMR?

Methodological Answer:

  • Variable Temperature (VT) NMR: Perform experiments at –20°C to 80°C to identify dynamic effects (e.g., hindered rotation of the methoxyphenyl group).
  • 2D NMR (COSY, NOESY): Map spatial correlations to distinguish between rotational isomers or tautomers .

Q. How can enantiomeric purity be ensured if the compound exhibits chirality?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak IA column with hexane:isopropanol (90:10) + 0.1% diethylamine. Compare retention times with racemic mixtures.
  • Circular Dichroism (CD): Validate enantiomers by measuring Cotton effects at 220–250 nm .

Q. What comparative pharmacological assays are recommended to evaluate this compound against structurally related analgesics?

Methodological Answer:

  • In Vitro Binding Assays: Screen against opioid receptors (μ, κ, δ) using radiolabeled ligands (e.g., [³H]-DAMGO for μ receptors).
  • In Vivo Nociception Models: Use tail-flick or hot-plate tests in rodents. Compare ED₅₀ values with tramadol to assess potency differences .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.